molecular formula C31H21F3INO7S B11159552 3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate

3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate

Cat. No.: B11159552
M. Wt: 735.5 g/mol
InChI Key: UISYSCQYTRLXSV-SANMLTNESA-N
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Description

3-(4-IODOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-IODOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE typically involves multi-step organic reactions. The process begins with the preparation of the core chromenone structure, followed by the introduction of the trifluoromethyl group and the iodophenoxy substituent. The final step involves the esterification with 2-(4-methylbenzenesulfonamido)-2-phenylacetate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-IODOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the iodophenoxy group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-(4-IODOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new therapeutic agents.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique functional groups make it a versatile component in material science.

Mechanism of Action

The mechanism of action of 3-(4-IODOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The trifluoromethyl group and the iodophenoxy substituent play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-BROMOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE
  • 3-(4-CHLOROPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE
  • 3-(4-FLUOROPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE

Uniqueness

The uniqueness of 3-(4-IODOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE lies in its iodophenoxy group, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. This makes it particularly valuable in applications requiring specific interactions with molecular targets.

Properties

Molecular Formula

C31H21F3INO7S

Molecular Weight

735.5 g/mol

IUPAC Name

[3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate

InChI

InChI=1S/C31H21F3INO7S/c1-18-7-14-23(15-8-18)44(39,40)36-26(19-5-3-2-4-6-19)30(38)42-22-13-16-24-25(17-22)43-29(31(32,33)34)28(27(24)37)41-21-11-9-20(35)10-12-21/h2-17,26,36H,1H3/t26-/m0/s1

InChI Key

UISYSCQYTRLXSV-SANMLTNESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=C(O4)C(F)(F)F)OC5=CC=C(C=C5)I

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=C(O4)C(F)(F)F)OC5=CC=C(C=C5)I

Origin of Product

United States

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